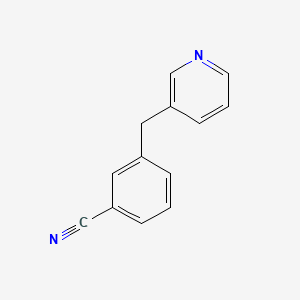
5-Chloro-1,3-difluoro-2-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1,3-difluoro-2-iodobenzene is a chemical compound with the molecular formula C6H2ClF2I . It has a molecular weight of 274.44 . The compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H2ClF2I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H . This indicates that the molecule consists of a benzene ring with chlorine, iodine, and two fluorine atoms attached at positions 5, 2, and 1,3 respectively.Physical And Chemical Properties Analysis
This compound is a liquid . Unfortunately, specific physical and chemical properties like boiling point, melting point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Halogenation and Functionalization Strategies
A study by Heiss, Marzi, and Schlosser (2003) explored the reactivity of halobenzenes towards strong bases, leading to the discovery of efficient routes for the synthesis of dihalobenzoic acids and their derivatives. This work indicates the potential of halobenzenes, including compounds similar to 5-Chloro-1,3-difluoro-2-iodobenzene, in synthesizing valuable organic intermediates through strategic halogenation and functionalization steps (Heiss, Marzi, & Schlosser, 2003).
Electrophilic Aromatic Substitution
Research by Sipyagin et al. (2004) demonstrated the introduction of electron-withdrawing fluorine-containing substituents into aromatic rings, enhancing the activation of halogen substituents towards nucleophilic attack. This study showcases the utility of halogenated benzene derivatives in creating fluorine-containing aromatic compounds through electrophilic aromatic substitution reactions (Sipyagin et al., 2004).
Electrochemical Reduction Studies
Prasad and Sangaranarayanan (2004) investigated the electrochemical reductive cleavage of carbon–iodine bonds in compounds like 5-bromo-1,3-dichloro-2-iodobenzene, shedding light on the mechanisms of halogen bond reduction in halobenzenes. This research is crucial for understanding the electrochemical behaviors of halogenated aromatic compounds and their potential applications in organic synthesis (Prasad & Sangaranarayanan, 2004).
Advanced Organic Synthesis Techniques
Diemer, Leroux, and Colobert (2011) reported on the synthesis of 1,2-dibromobenzenes, highlighting methods based on regioselective bromination and halogen/metal permutations. Such studies provide insights into the synthesis of complex halogenated benzene derivatives, including this compound, for use in organic transformations (Diemer, Leroux, & Colobert, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-chloro-1,3-difluoro-2-iodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDYERFJZCTBDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
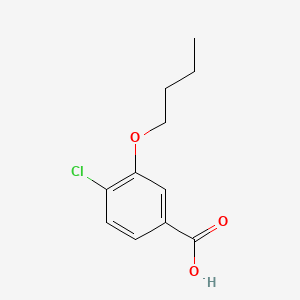
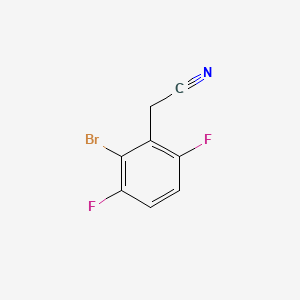
![Methyl 2'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B581128.png)
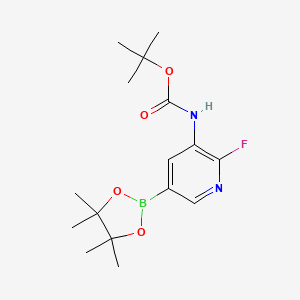
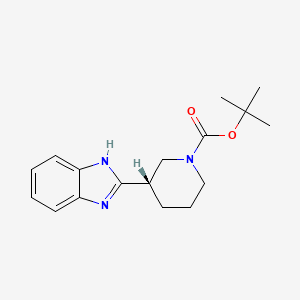
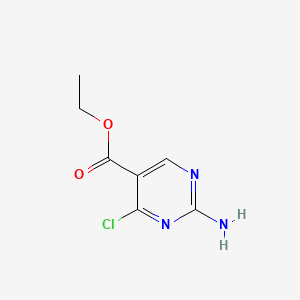


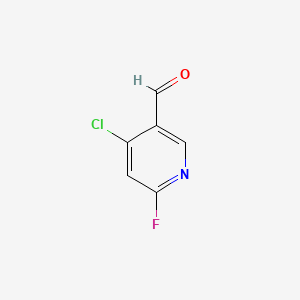
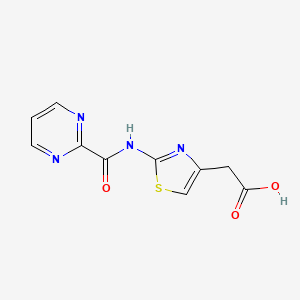

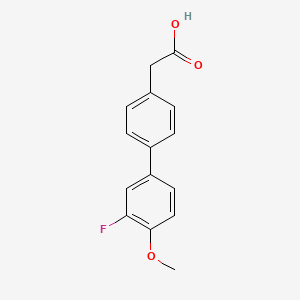
![1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile](/img/structure/B581145.png)
